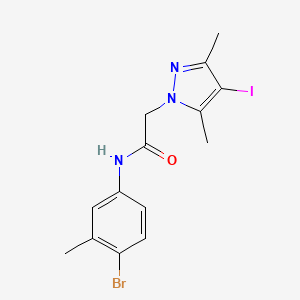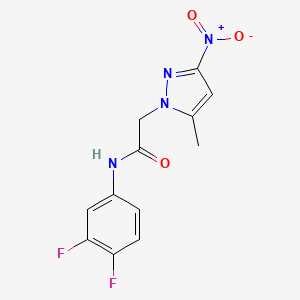![molecular formula C18H20N2O2 B14946311 ethyl 2,3,5,7-tetramethyl-1H-pyrrolo[2,3-f]quinoline-8-carboxylate](/img/structure/B14946311.png)
ethyl 2,3,5,7-tetramethyl-1H-pyrrolo[2,3-f]quinoline-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,3,5,7-tetramethyl-1H-pyrrolo[2,3-f]quinoline-8-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds It features a pyrroloquinoline core, which is a fused ring system containing both pyrrole and quinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3,5,7-tetramethyl-1H-pyrrolo[2,3-f]quinoline-8-carboxylate typically involves multi-step organic reactions. One common method includes the annulation of the pyridine ring in the final step of the synthesis. This can be achieved through the Pictet–Spengler reaction, which involves cyclization and oxidation . The reaction conditions often require the use of catalysts such as ruthenium or other transition metals to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
Ethyl 2,3,5,7-tetramethyl-1H-pyrrolo[2,3-f]quinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrroloquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield quinone derivatives, while reduction can produce dihydroquinoline derivatives
科学的研究の応用
Ethyl 2,3,5,7-tetramethyl-1H-pyrrolo[2,3-f]quinoline-8-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of ethyl 2,3,5,7-tetramethyl-1H-pyrrolo[2,3-f]quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Pyrroloquinoline quinone (PQQ): A related compound with a similar quinoline core but different functional groups.
Indole derivatives: Compounds containing an indole nucleus, which share some structural similarities with pyrroloquinoline derivatives.
Tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds have a fused ring system similar to pyrroloquinoline.
Uniqueness
Ethyl 2,3,5,7-tetramethyl-1H-pyrrolo[2,3-f]quinoline-8-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C18H20N2O2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
ethyl 2,3,5,7-tetramethyl-6H-pyrrolo[2,3-f]quinoline-8-carboxylate |
InChI |
InChI=1S/C18H20N2O2/c1-6-22-18(21)14-8-15-16(20-12(14)5)9(2)7-13-10(3)11(4)19-17(13)15/h7-8,20H,6H2,1-5H3 |
InChIキー |
WCTHYOVFLPBVED-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC2=C(C=C3C(=C(N=C3C2=C1)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14946232.png)
![N-(2-{3-[(2,6-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide](/img/structure/B14946240.png)
![methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate](/img/structure/B14946244.png)
![4-bromophenyl 1-[(4-fluorophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B14946245.png)
![2,5-dimethoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B14946257.png)

![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbutanamide](/img/structure/B14946276.png)
![[1,2,4]Triazole-3-thione, 4-allyl-2-morpholin-4-ylmethyl-5-phenyl-2,4-dihydro-](/img/structure/B14946283.png)
![Acetamide, N-(2-cyano-4,5-dimethoxyphenyl)-2-[(cyclohexyl)(methyl)amino]-](/img/structure/B14946292.png)
![3-[4-(cyclohexylamino)-6-methoxy-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14946295.png)
![2-{1-(3-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14946297.png)
![N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis[2-(1-adamantyl)acetamide]](/img/structure/B14946298.png)

![ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2-(phenylcarbamoyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B14946305.png)
